1-Benzyl-3-(2,2,2-trifluoroethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

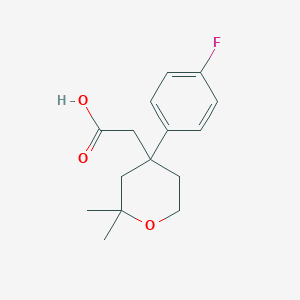

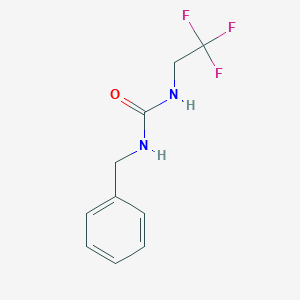

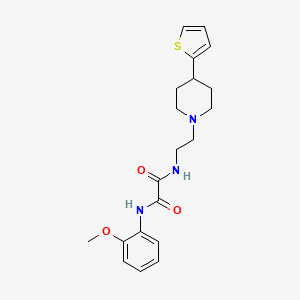

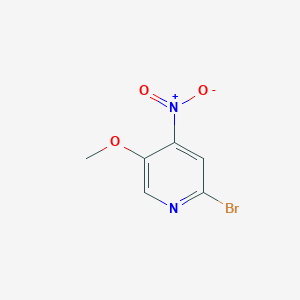

“1-Benzyl-3-(2,2,2-trifluoroethyl)urea” is a chemical compound with the molecular formula C11H12F3N2O. It is a derivative of urea, where one of the hydrogen atoms in urea is replaced by a benzyl group and another hydrogen atom is replaced by a 2,2,2-trifluoroethyl group .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(2,2,2-trifluoroethyl)urea” consists of a urea core, with a benzyl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atoms of the urea . The 3D structure of the molecule can be viewed using specific software .

Applications De Recherche Scientifique

Anticancer Activity

Benzyl urea derivatives, including 1-Benzyl-3-(2,2,2-trifluoroethyl)urea, have been studied for their potential anticancer properties. Quantitative structure–activity relationship (QSAR) studies have shown a correlation between the structural properties of these derivatives and their anti-tumor activities. For example, certain benzyl urea compounds have demonstrated significant anti-proliferative activity in various human cancer cell lines, such as T-cell leukemia, myelogenous leukemia, and breast cancer, compared to the reference standard 5-flurouracil (Lokwani et al., 2011).

Synthesis and Chemical Reactions

The compound has been involved in studies focusing on expanding the substrate scope for C-H amination reactions. Oxidative C-H amination of N-trichloroethoxysulfonyl-protected ureas and guanidines using this compound demonstrates high yield for tertiary and benzylic-derived substrates. This method is significant due to the frequent occurrence of the resulting heterocyclic imidazolidin-2-ones and 2-aminoimidazolines in both natural products and therapeutically designed molecules (Kim et al., 2006).

Molecular Studies

1-Benzyl-3-(2,2,2-trifluoroethyl)urea has been examined in molecular studies, such as NMR spectroscopic studies, to understand its solution conformation. This research provides insights into the molecular interactions and shielding phenomena of such compounds (Tel & Engberts, 2010).

Organocatalysis

Tris-ureas based on this compound have been explored for catalytic Michael addition reactions. These compounds effectively catalyze the addition reaction of β-nitro styrenes with various nucleophiles under ambient conditions, yielding high product conversion. Such studies highlight the potential of these tris-ureas in organocatalysis (Bera et al., 2015).

Crystal Structure Analysis

The crystal structure of related compounds, such as chlorfluazuron and flufenoxuron, which are benzoylurea insecticides, has been studied. These studies provide detailed insights into the molecular arrangement, hydrogen bonding, and three-dimensional architecture of these compounds (Cho et al., 2015; Jeon et al., 2014).

Propriétés

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)7-15-9(16)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVPCDUMIYQQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2,2,2-trifluoroethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2845698.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2845699.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)

![3-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-(2-thienyl)pyridazine](/img/structure/B2845705.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)